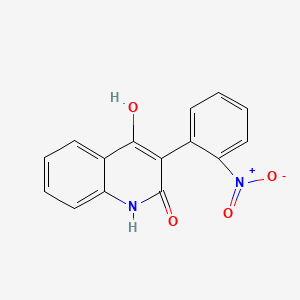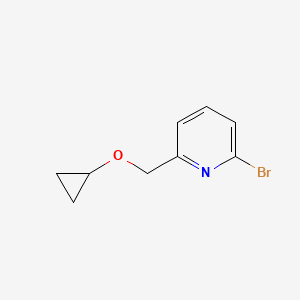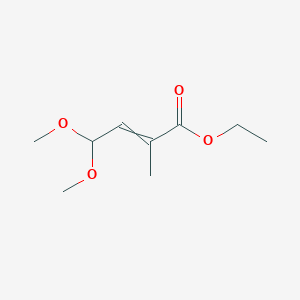![molecular formula C12H15ClN2O B11716648 [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is an organic compound with the molecular formula C12H15ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Bromination: 2-Methoxynaphthalene is brominated using bromine in the presence of a catalyst to form 2-bromo-1-methoxynaphthalene.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding methyl derivative.
Hydrazine Formation: The methyl derivative is then reacted with hydrazine hydrate to form [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromination equipment.
Grignard reaction in large reactors: Ensuring efficient mixing and temperature control.
Hydrazine reaction: Conducted in large vessels with appropriate safety measures due to the reactivity of hydrazine.
Purification and crystallization: To obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Can be reduced to form hydrazine derivatives with different substituents.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride involves its interaction with biological molecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can form covalent bonds with nucleophilic sites on DNA and proteins, leading to inhibition of cellular processes and potential cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide
- 5-amino-N ′-((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide
- 2,4-diamino-N ′-((2-methoxy-naphthalene-1-yl)methylene) pyrimidine-5-carbohydrazide
Uniqueness
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is unique due to its specific structure, which combines a naphthalene ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
(2-methoxynaphthalen-1-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H3;1H |
Clave InChI |
GZUHFTJYBBHIEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



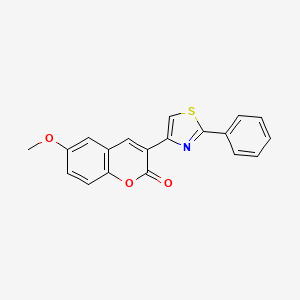
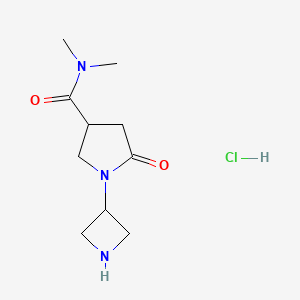
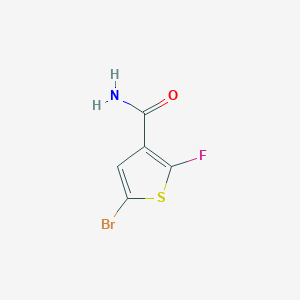
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
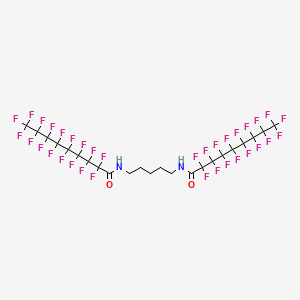
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
